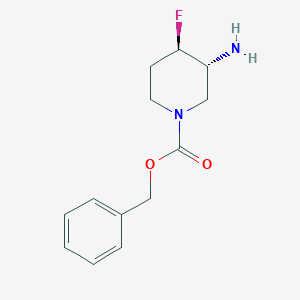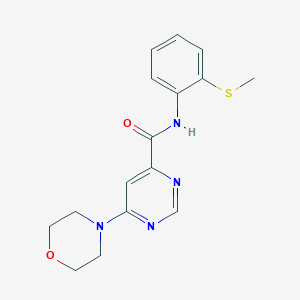
N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analytical Methods in Antioxidant Research
The study of antioxidants and their implications in various fields, such as food engineering, medicine, and pharmacy, employs various critical tests to determine antioxidant activity. Methods like ORAC, HORAC, TRAP, and TOSC tests, based on hydrogen atom transfer, alongside electron transfer tests such as CUPRAC and FRAP, are pivotal. These assays, leveraging chemical reactions and spectrophotometry, have been applied successfully in analyzing antioxidants or determining the antioxidant capacity of complex samples. Such methodologies could be relevant when studying the antioxidant potential of N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide or related compounds (I. Munteanu & C. Apetrei, 2021).
Chemical and Biochemical Insights
Understanding the role of lipids and carbohydrates in the formation and fate of processing-related food toxicants like PhIP offers a comprehensive view of carbonyl chemistry in foods. This insight is crucial for identifying potential health risks and mechanisms of formation, which could parallel investigations into the metabolic pathways and interactions of complex organic compounds, including This compound (R. Zamora & F. Hidalgo, 2015).
Radical Cyclizations in Organic Synthesis
Research on radical cyclizations for constructing carbo- and heterocyclic compounds, including the control of regiochemistry, is pivotal in organic synthesis. This technique's ability to produce compounds under different conditions (e.g., temperature affecting cyclization course) is vital for creating physiologically active materials. Such methodologies might be instrumental in synthesizing and studying This compound for potential applications (H. Ishibashi & O. Tamura, 2004).
Safety and Hazards
将来の方向性
The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it might be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it might be used as a building block in synthetic chemistry .
特性
IUPAC Name |
N-(2-methylsulfanylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-23-14-5-3-2-4-12(14)19-16(21)13-10-15(18-11-17-13)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPTQUKZXGVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


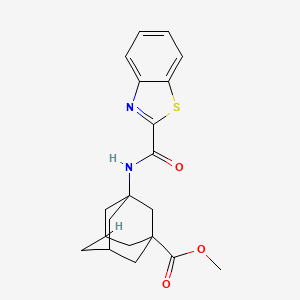
![3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol](/img/structure/B2543455.png)
![N-[1-[4-(Difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2543460.png)
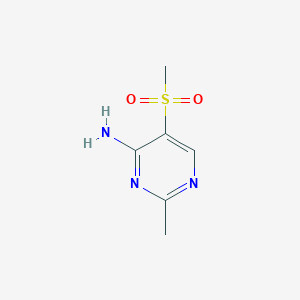
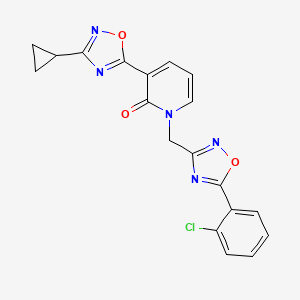
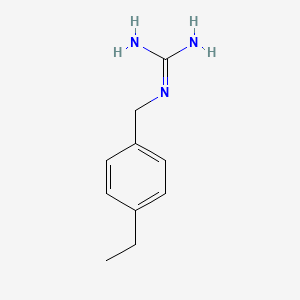

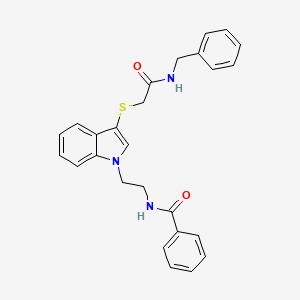
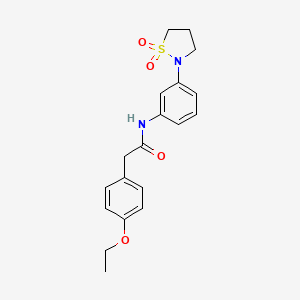
![ethyl 2-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2543472.png)
